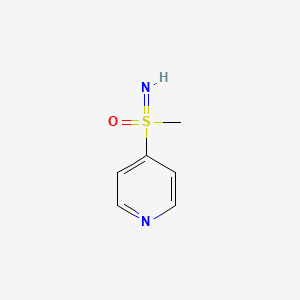
S-Methyl-S-(4-pyridinyl) sulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-S-(4-pyridinyl) sulfoximine: is a chemical compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . This compound is characterized by the presence of a sulfoximine functional group, which is a sulfur atom bonded to both a nitrogen and an oxygen atom, with an additional methyl group and a pyridinyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(4-pyridinyl) sulfoximine typically involves the reaction of a sulfoxide with an amine in the presence of an oxidizing agent. One common method is the oxidation of S-methyl-S-(4-pyridinyl) sulfoxide using hypervalent iodine reagents . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of hypervalent iodine-mediated NH transfer reactions has been reported to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl-S-(4-pyridinyl) sulfoximine can undergo oxidation reactions to form sulfoximine oxides.
Reduction: Reduction of this compound can lead to the formation of sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products:
Oxidation Products: Sulfoximine oxides.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Various sulfoximine derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl-S-(4-pyridinyl) sulfoximine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl-S-(4-pyridinyl) sulfoximine involves its interaction with specific molecular targets, such as enzymes. The sulfoximine group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Methionine sulfoximine: Known for its role as an enzyme inhibitor in biological systems.
Phenyl methyl sulfoximine: Used in medicinal chemistry for its unique properties.
Uniqueness: S-Methyl-S-(4-pyridinyl) sulfoximine is unique due to its specific structural features, such as the pyridinyl group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
imino-methyl-oxo-pyridin-4-yl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-2-4-8-5-3-6/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCGCFGKAOWNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)
![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

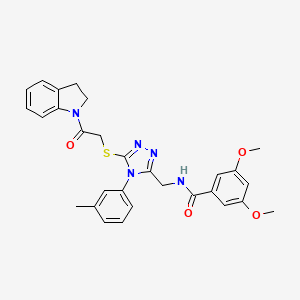
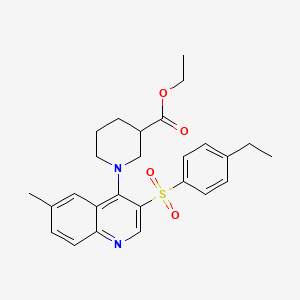
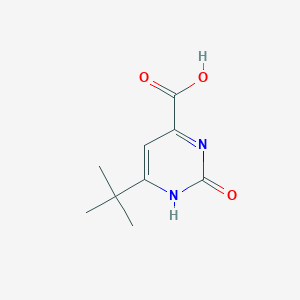
![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)
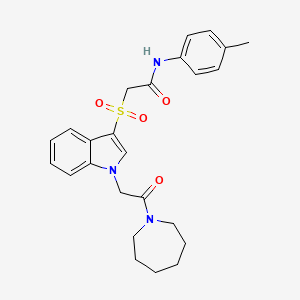
![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2873487.png)
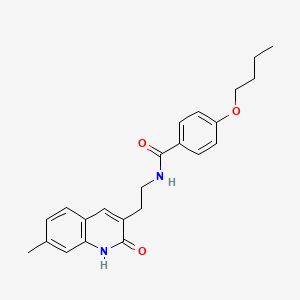
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2873492.png)
![3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2873493.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2873496.png)

